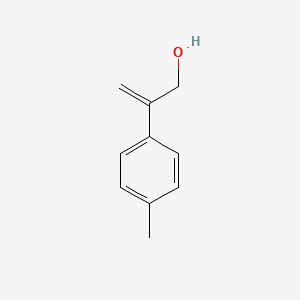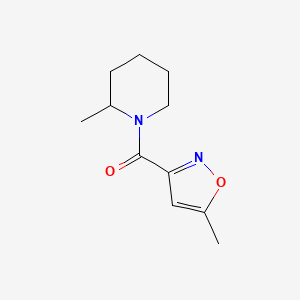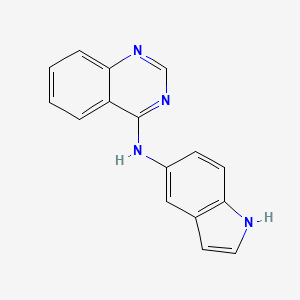
2-(4-Methylphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)prop-2-en-1-ol, also known as p-methyl styryl carbinol or PMSC, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is of great interest to researchers due to its unique chemical properties and potential applications in the fields of organic chemistry, biochemistry, and pharmacology.
Mechanism of Action
PMSC is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, PMSC is thought to increase the concentration of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that PMSC has a number of biochemical and physiological effects, including the ability to improve cognitive function, enhance memory, and reduce oxidative stress. PMSC has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of PMSC is its relatively low cost and ease of synthesis. The compound is also highly stable, making it easy to handle and store. However, PMSC has limited water solubility, which can make it difficult to work with in aqueous solutions. Additionally, the compound has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Future Directions
There are many potential future directions for research on PMSC. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Another area of research is the use of PMSC as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new enantiomerically pure compounds. Finally, there is interest in studying the long-term effects of PMSC on cognitive function and memory, which could have important implications for the treatment of neurological disorders such as Alzheimer's disease.
Synthesis Methods
PMSC can be synthesized through a variety of methods, including the condensation of 2-(4-Methylphenyl)prop-2-en-1-ol benzaldehyde with acetone, and the reaction of this compound benzyl chloride with magnesium in the presence of a Grignard reagent. The synthesis of PMSC is a relatively straightforward process, and the compound can be produced in high yields with relatively low cost.
Scientific Research Applications
PMSC has been extensively studied for its potential applications in the field of organic chemistry. The compound is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. PMSC is also used as a chiral auxiliary in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds.
properties
IUPAC Name |
2-(4-methylphenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSGGVXZSCEMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)
![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)

![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)

![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)

![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)



![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)
